Product packaging for Ruthenium Red tetrahydrate, pure(Cat. No.:CAS No. 12790-48-6)

Ruthenium Red tetrahydrate, pure

Cat. No.: B076757
CAS No.: 12790-48-6
M. Wt: 844.3 g/mol
InChI Key: IMVKVBRYNZXYAP-UHFFFAOYSA-H
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Description

Overview of Ruthenium Coordination Complexes in Advanced Materials Science and Biological Systems

Ruthenium, a 4d transition metal, forms coordination complexes in various oxidation states, primarily Ru(II) and Ru(III), which exhibit a wide range of applications in both advanced materials science and biological systems. researchgate.netacs.org In materials science, ruthenium complexes are integral to the development of technologies in photochemistry, catalysis, and sensor technology. acs.org Their unique photophysical properties are harnessed in light-emitting diodes and solar cells. researchgate.net In the realm of catalysis, ruthenium complexes are employed in processes like water oxidation, metathesis, and asymmetric hydrogenation. acs.org

The biological significance of ruthenium coordination compounds is equally profound. consensus.app Their octahedral geometry allows for a variety of three-dimensional structures, enabling a high degree of selectivity when binding to biological targets. researchgate.net This has led to extensive research into their potential as therapeutic agents, particularly in cancer treatment, where they are being investigated as alternatives to platinum-based drugs. researchgate.netconsensus.app Ruthenium complexes can interact with biomacromolecules like DNA and proteins, influencing their function and potentially leading to cytotoxic effects in cancer cells. researchgate.netnih.govfrontiersin.org Furthermore, some ruthenium complexes exhibit antimicrobial and antiviral properties. mdpi.com

Historical Context and Evolution of Ruthenium Red Tetrahydrate in Scientific Research

Ruthenium Red, an inorganic dye, has a long history in scientific research, initially utilized by botanists in 1890 as a stain for pectins, mucilages, and gums in plant material. wikipedia.orgnih.gov Its application later expanded into microbiology and animal sciences for staining anionic glycosylated polymeric substances. nih.gov A significant advancement came when a reliable method for its use in electron microscopy was developed, allowing for the visualization of ultrastructural details. nih.gov This led to its widespread use in identifying the fine, fibrous anionic matrix of bacterial glycocalyces. nih.gov Over time, modifications to the original methods, such as the incorporation of diamine lysine, have improved the consistency and flexibility of Ruthenium Red staining. nih.gov

Significance of Ruthenium Red Tetrahydrate as a Research Tool and Chemical Probe

Ruthenium Red tetrahydrate has become an invaluable tool and chemical probe in various scientific disciplines due to its ability to interact with a multitude of biological molecules and structures. wikipedia.org It is widely recognized as a potent and non-competitive inhibitor of several ion channels, making it a crucial pharmacological tool for studying calcium signaling pathways. nih.govnih.gov Its inhibitory effects on mitochondrial calcium uptake and release, as well as on ryanodine-sensitive intracellular calcium stores, have been extensively documented. caymanchem.com

In neuroscience, Ruthenium Red is used to investigate neuronal death mechanisms and the function of neural pathways by inhibiting neurotransmitter release through the blockage of voltage-sensitive calcium channels. nih.gov Furthermore, its properties as a stain for various biological components, including acidic mucopolysaccharides, phospholipids, and fatty acids, make it a versatile agent in histology and electron microscopy. wikipedia.orgselleckchem.com Recent applications have even explored its use as a staining agent for single-cell analysis using advanced techniques like inductively coupled plasma time-of-flight mass spectrometry. rsc.orgresearchgate.net The development of responsive ruthenium complex probes for detecting specific biomolecules, such as hydrogen sulfide (B99878), further highlights the expanding utility of ruthenium-based compounds in bioanalysis. nih.gov

Scope and Objectives of the Research Outline

This article aims to provide a detailed and scientifically accurate overview of the chemical compound "Ruthenium Red tetrahydrate, pure." The subsequent sections will delve into its chemical and physical properties, methods of synthesis, and its multifaceted mechanisms of action. The focus will be on its role as an inhibitor of various ion channels, including the mitochondrial calcium uniporter, ryanodine (B192298) receptors, and transient receptor potential (TRP) channels. Additionally, its applications in microscopy and its emerging roles in materials science will be explored. The information presented is based on established research findings and aims to serve as a comprehensive resource for understanding the significance of this compound in scientific research.

Chemical and Physical Properties

Ruthenium Red tetrahydrate is an inorganic coordination complex with the chemical formula Cl6H42N14O2Ru3·4H2O and a molecular weight of 858.42 g/mol . srlchem.com It presents as a dark red to dark brown or black powder. srlchem.com

Table 1: Physical and Chemical Properties of Ruthenium Red Tetrahydrate

PropertyValueReference
Appearance Dark red to dark brown to black powder srlchem.com
Molecular Formula Cl6H42N14O2Ru3·4H2O srlchem.com
Molecular Weight 858.42 g/mol srlchem.com
Solubility Soluble in water
λ max 529 - 539 nm (in 0.1% aqueous solution) srlchem.com

Synthesis and Formulation

Commercial Ruthenium Red can be purified by precipitation with nitric acid to remove impurities like ruthenium brown. nih.gov The resulting purified substance can then be used to prepare solutions for various applications. For instance, in electron microscopy, it is often used in combination with osmium tetroxide or osmium dioxide. nih.gov It's important to note that chemical reactions can occur between Ruthenium Red and osmium tetroxide when used in combination for staining. nih.gov

Mechanism of Action

Ruthenium Red exerts its biological effects through various mechanisms, primarily by acting as an inhibitor of several key ion channels and calcium-binding proteins.

Inhibition of Mitochondrial Calcium Uniporter

Ruthenium Red is a well-established inhibitor of the mitochondrial calcium uniporter (MCU), a channel responsible for calcium ion uptake into the mitochondria. nih.govresearchgate.netnih.gov By blocking the MCU, Ruthenium Red prevents the accumulation of calcium within the mitochondria. nih.govnih.gov This action has been shown to have neuroprotective effects in certain experimental models by mitigating mitochondrial toxicity and improving mitochondrial function. nih.gov

Interaction with Ryanodine Receptors

Ruthenium Red is a potent inhibitor of ryanodine receptors (RyRs), which are calcium release channels located on the sarcoplasmic and endoplasmic reticulum. nih.govnih.govphysoc.orgresearchgate.net It blocks the channel in a voltage-dependent manner, with the blocking effect being more pronounced at positive potentials that facilitate the movement of the positively charged Ruthenium Red molecule into the channel's conduction pore. nih.gov The inhibition appears to involve multiple binding sites within the pore. nih.gov Studies have shown that both cytosolic and lumenal application of Ruthenium Red can induce subconductance states in RyRs. nih.gov The inhibitory constants (Kd) for Ruthenium Red's block of RyRs are in the sub-micromolar to micromolar range, depending on the specific conditions and the conductance state of the channel. nih.gov

Table 2: Inhibitory Constants (Kd) of Ruthenium Red for Ryanodine Receptors

ConditionKd (µM)Reference
+100 mV0.22 nih.gov
+80 mV0.38 nih.gov
+60 mV0.62 nih.gov
Lower conductance state (+100 mV)0.82 nih.gov

Blockade of Transient Receptor Potential (TRP) Channels

Ruthenium Red is a widely used inhibitor of various Transient Receptor Potential (TRP) channels. wikipedia.orgnih.govembopress.org While it has been traditionally considered a pore blocker that physically obstructs the ion permeation pathway, recent structural studies suggest it may also act as an antagonist, inducing conformational changes that lead to pore closure. nih.govembopress.org Cryo-electron microscopy studies of TRPV2 and TRPV5 channels have revealed that Ruthenium Red binds within the selectivity filter, effectively blocking ion flow. embopress.orgembopress.org In TRPV2, this binding also prevents channel inactivation, while in TRPV5, it leads to the closure of the lower gate. embopress.orgembopress.org It also potently blocks capsaicin-activated cation channels (TRPV1) with an IC50 of 14 nM. chemicalbook.com

Applications in Research

The unique properties of Ruthenium Red tetrahydrate have led to its extensive use in various research applications.

Electron Microscopy and Histochemistry

Ruthenium Red is a valuable staining agent in electron microscopy and histochemistry. nih.govhimedialabs.comemsdiasum.comtechnokart.ca As a polycationic dye, it binds to and visualizes negatively charged molecules such as acidic polysaccharides and glycoconjugates on cell surfaces. caymanchem.comnih.gov It is particularly effective in staining the bacterial glycocalyx, providing detailed ultrastructural information about this protective outer layer. nih.gov In histology, it is used to stain aldehyde-fixed mucopolysaccharides and can be used in combination with other dyes like alcian blue for differential staining. himedialabs.comsigmaaldrich.com

Materials Science

While the primary applications of Ruthenium Red have been in the biological sciences, the broader class of ruthenium complexes is of significant interest in materials science. acs.org The photophysical and catalytic properties of ruthenium coordination compounds are being explored for applications in areas such as sensor technology and catalysis. acs.orgmdpi.com For example, responsive ruthenium complex probes are being developed for the detection of specific analytes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl6H36N14O6Ru3-14 B076757 Ruthenium Red tetrahydrate, pure CAS No. 12790-48-6

Properties

IUPAC Name

azanide;oxygen(2-);ruthenium;ruthenium(5+);hexachloride;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.14H2N.4H2O.2O.3Ru/h6*1H;18*1H2;;;;;/q;;;;;;14*-1;;;;;2*-2;;2*+5/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVKVBRYNZXYAP-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].O.O.O.O.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru].[Ru+5].[Ru+5]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6H36N14O6Ru3-14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Coordination Chemistry and Structural Elucidation

Fundamental Coordination Principles of Ruthenium Red Tetrahydrate

The stability and reactivity of Ruthenium Red are dictated by the nature of the bonds between the ruthenium centers and the surrounding ligands.

The core of the Ruthenium Red cation, [Ru₃O₂(NH₃)₁₄]⁶⁺, features a linear arrangement of three ruthenium atoms. researchgate.net The bonding within this trinuclear complex involves both ruthenium-oxygen (Ru-O) and ruthenium-amine (Ru-NH₃) coordination.

The ruthenium-amine bonds involve the coordination of fourteen ammonia (B1221849) (NH₃) ligands to the three ruthenium centers. researchgate.net These dative bonds are formed by the donation of the lone pair of electrons from the nitrogen atom of ammonia to the vacant orbitals of the ruthenium ions. The amine ligands occupy the remaining coordination sites around the ruthenium centers, completing their octahedral coordination geometry. The strength and lability of these Ru-NH₃ bonds can be influenced by factors such as pH and the presence of competing ligands.

The defining characteristic of Ruthenium Red's structure is its polynuclear architecture, which is established by the presence of bridging ligands. nih.govjcu.edu.au In this complex, two oxygen atoms act as μ-oxo bridging ligands, connecting the three ruthenium atoms in a linear fashion. researchgate.net This results in a [Ru-O-Ru-O-Ru] core.

Spectroscopic and Computational Analysis of Molecular Structure

A variety of spectroscopic techniques and computational methods have been employed to elucidate the detailed molecular structure and electronic properties of Ruthenium Red.

Resonance Raman (rR) spectroscopy has proven to be a powerful tool for investigating the vibrational modes of Ruthenium Red and its interaction with binding sites. nih.govrsc.org By tuning the excitation wavelength to coincide with an electronic transition of the molecule, specific vibrational modes associated with the chromophore can be selectively enhanced. researchgate.net

Studies using rR spectroscopy have provided detailed assignments of the vibrational frequencies corresponding to the Ru-O and Ru-N stretching modes. rsc.org Isotopic substitution, such as using ¹⁸O and ¹⁵N, has been instrumental in confirming these assignments. rsc.org The technique is also sensitive to the photodegradation of Ruthenium Red, which has been observed during spectral analysis. osti.gov Furthermore, rR spectroscopy has been utilized to probe the binding of Ruthenium Red to biological molecules, providing insights into the coordination environment at the binding site. nih.govscite.ai

⁹⁹Ru Mössbauer spectroscopy is a highly effective method for determining the oxidation states of the ruthenium atoms within the polynuclear complex. rsc.org This technique is sensitive to the local chemical environment of the ruthenium nucleus, including the number of d-electrons, and thus can distinguish between different oxidation states.

Mössbauer studies have confirmed the mixed-valence nature of Ruthenium Red, indicating the presence of both Ru(III) and Ru(IV) centers. The analysis of the isomer shifts and quadrupole splittings in the Mössbauer spectra supports a model where the valence electrons are localized, corresponding to a Ru³⁺-O-Ru⁴⁺-O-Ru³⁺ arrangement. This finding is crucial for understanding the electronic properties and reactivity of the complex. The technique has also been applied to the one-electron oxidation product of Ruthenium Red, known as Ruthenium Brown, revealing changes in the electronic distribution upon oxidation. rsc.org

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and bonding in Ruthenium Red. diva-portal.orgresearchgate.net The combination of ruthenium d-orbitals with the p-orbitals of the oxygen and nitrogen ligands leads to the formation of a set of molecular orbitals that describe the electronic distribution within the complex.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction has been a pivotal technique in determining the solid-state structure of Ruthenium Red. nih.gov Early crystal structure analysis of a form of Ruthenium Red suggested a composition of [Ru₃Cl₈(OH)₃(NH₃)₁₂(H₂O)₃]. capes.gov.br This study indicated that each ruthenium ion is octahedrally coordinated with four ammonia molecules in a square planar arrangement and either two water molecules or two hydroxyl ions in the axial positions. capes.gov.br

A more definitive X-ray crystal structure determination was carried out on the thiosulphate salt of Ruthenium Red, revealing the cation to be [Ru₃O₂(NH₃)₁₄]⁶⁺. nih.gov This structure features a nearly linear N-Ru-O-Ru-O-Ru-N backbone, formed from three linked ruthenium coordination octahedra. nih.gov This arrangement gives the ion a distinct cylindrical shape. nih.gov The retention of this structure in solution is supported by resonance Raman spectra. nih.gov

The crystal structure of a related impurity found in commercial Ruthenium Red, which is a potent inhibitor of mitochondrial Ca²⁺ uptake, was identified as μ-O-[(HCO₂)(NH₃)₄Ru]₂Cl₃. researchgate.net This compound crystallizes in the orthorhombic space group Pnn2. researchgate.net The bridging Ru-O bond in this dinuclear complex is notably short, indicating strong electronic coupling between the mixed-valent ruthenium centers. researchgate.net

Interactive Table: Crystallographic Data for Ruthenium Red and Related Compounds

CompoundFormulaCrystal SystemSpace GroupKey Bond Lengths (Å)Ref
Ruthenium Red (thiosulphate salt)Ru₃O₂(NH₃)₁₄₃·4H₂O--- nih.gov
Early proposed Ruthenium Red structure[Ru₃Cl₈(OH)₃(NH₃)₁₂(H₂O)₃]--- capes.gov.br
Ruthenium Red impurity derivativeμ-O-[(HCO₂)(NH₃)₄Ru]₂Cl₃OrthorhombicPnn2Ru-O (bridging): 1.8240(6), Ru-O(formate): 2.033(3) researchgate.net

Electronic Structure and Redox Behavior of Ruthenium Red Tetrahydrate

The electronic structure of the Ruthenium Red cation is complex, arising from the interactions between the three ruthenium centers bridged by oxygen atoms. This leads to interesting redox properties, with the ruthenium atoms existing in mixed oxidation states.

The trinuclear core of Ruthenium Red, [Ru₃O₂(NH₃)₁₄], can exist in different oxidation states. The most common form is the 6+ cation, often referred to as Ruthenium Red, where the average oxidation state of each ruthenium atom is +2.67. nih.govresearchgate.net This mixed-valence state is crucial to its electronic properties. The one-electron oxidized form, [Ru₃O₂(NH₃)₁₄]⁷⁺, known as Ruthenium Brown, has also been characterized. researchgate.net In this state, the average oxidation state of ruthenium is +3. The nature of the ligands and experimental conditions can significantly influence the resulting oxidation state of ruthenium complexes. rsc.org

The redox behavior of Ruthenium Red and related ruthenium complexes has been investigated using techniques like cyclic voltammetry. shareok.orgnih.gov These studies provide insights into the electron transfer processes within the molecule. The electrochemical characterization of the related dinuclear complex, μ-O-[(HCO₂)(NH₃)₄Ru]₂Cl₃, revealed two redox processes with formal potentials (E°) of 1.17 V and 0.05 V, indicating strong electronic communication between the mixed-valent ruthenium centers. researchgate.net

Cyclic voltammetry studies on various ruthenium complexes have shown reversible one-electron redox processes. For instance, some ruthenium(III) complexes exhibit a Ru(III)/Ru(IV) oxidation and a Ru(III)/Ru(II) reduction. rsc.org The stability of different oxidation states is influenced by the coordinating ligands. rsc.org The electrochemical behavior of ruthenium compounds is a key aspect of their application in areas such as catalysis and medicine. researchgate.net

Interactive Table: Electrochemical Data for Ruthenium Complexes

ComplexRedox CouplePotential (V vs. reference)TechniqueRef
μ-O-[(HCO₂)(NH₃)₄Ru]₂Cl₃-1.17, 0.05- researchgate.net
[Ru(L-R)₃]Ru(III)/Ru(IV)0.89 to 1.21Cyclic Voltammetry rsc.org
[Ru(L-R)₃]Ru(III)/Ru(II)-0.22 to -0.41Cyclic Voltammetry rsc.org

Isotopic Labeling and Mechanistic Insights

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and understanding the structural dynamics of complex molecules like Ruthenium Red. nih.gov By replacing specific atoms with their heavier isotopes, researchers can track their fate during chemical processes and probe subtle structural features.

Deuteriation, the replacement of hydrogen (¹H) with deuterium (B1214612) (²H or D), and nitrogen-15 (B135050) (¹⁵N) enrichment are common isotopic labeling strategies used in spectroscopic studies. researchgate.netresearchgate.netnih.gov These substitutions can lead to observable shifts in spectroscopic signals, such as in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, providing valuable information about molecular structure and bonding. nih.govrsc.org For instance, ¹⁵N labeling has been used to study the turnover of proteins in biological systems. nih.govnih.gov While specific studies on the deuteriation and ¹⁵N enrichment of Ruthenium Red tetrahydrate are not detailed in the provided results, the general applicability of these techniques to complex coordination compounds is well-established for gaining mechanistic insights. nih.govresearchgate.net

Advanced Synthetic Methodologies for Ruthenium Red Tetrahydrate and Analogues

Established Synthetic Pathways for Ruthenium Red Tetrahydrate

The synthesis of Ruthenium Red, a complex inorganic compound, involves specific chemical pathways that have been refined to control its formation and purity. The compound's core is a trinuclear oxo-bridged ruthenium-ammine complex.

The formation of Ruthenium Red often involves the oxidation of ruthenium precursors in an aqueous ammonia (B1221849) solution. While specific protocols are designed for its synthesis, it has also been observed as a byproduct in other reactions involving ruthenium and ammonia when exposed to the atmosphere. For instance, in the synthesis of certain ruthenium-ammine complexes, if the reaction vessel is left open to the air, aerial oxygen can facilitate the oxidation and subsequent formation of Ruthenium Red as a significant impurity. This indicates that controlled exposure to air or an oxygen source is a critical parameter in the synthesis. The process typically starts with a ruthenium(III) salt, such as ruthenium trichloride, which is treated with ammonia. The oxygen from the air acts as the oxidizing agent to form the characteristic oxo-bridged trinuclear core of the Ruthenium Red cation, [(NH₃)₅Ru-O-Ru(NH₃)₄-O-Ru(NH₃)₅]⁶⁺.

Achieving high purity for Ruthenium Red tetrahydrate is essential for its application in research. Recrystallization is a primary technique used for this purpose. mt.com The fundamental principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org A general procedure involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by a gradual cooling process. mt.comlibretexts.org As the solution cools, the solubility of Ruthenium Red decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.com

A more advanced purification method for ruthenium complexes involves an acid-base titration and pH adjustment recrystallization process. google.com This technique includes the following steps:

The crude ruthenium complex product is dissolved in an organic solvent containing a lye solution. google.com

The solution is filtered to remove any insoluble materials. google.com

The filtrate is then carefully acidified with a dilute acid, such as nitric acid, to a specific pH range (typically 3 to 6), causing the purified complex to precipitate out of the solution. google.com

The resulting solid is collected via filtration, washed, and dried. google.com This cycle can be repeated multiple times to achieve a significant increase in purity. google.com For bipyridyl ruthenium complexes, purification can be achieved by dissolving the crude product in a heated mixed solvent system (containing a high-solubility and a low-solubility solvent), performing a hot filtration, and then allowing the solution to cool slowly to induce crystallization. google.com

Synthesis of Related Ruthenium Complexes and Derivatives

The fundamental chemistry of Ruthenium Red has inspired the synthesis of a wide range of related ruthenium complexes with modified ligands and nuclearities, leading to compounds with tailored properties.

The substitution of the ammine ligands in Ruthenium Red with other organic ligands like pyridazine (B1198779) carboxylic acid, chlorophenanthroline, and bipyridine has led to a diverse family of ruthenium complexes.

Pyridazine Carboxylic Acid Complexes: Ruthenium complexes featuring pyridazine-3-carboxylic acid (pdz-3-COOH) have been synthesized from different ruthenium precursors. mdpi.comdntb.gov.ua One method involves reacting a dimeric arene-ruthenium precursor, [(η⁶-p-cym)Ru(μ-Cl)Cl]₂, with the ligand to yield [(η⁶-p-cym)RuIICl(pdz-3-COO)]. mdpi.com Another approach uses a ruthenium(III) chloride solution, which is refluxed with a methanol-water solution of the ligand and sodium bicarbonate to facilitate ligand deprotonation, forming polymeric Ru(III) complexes. mdpi.com The ligand typically binds to the ruthenium center in a bidentate fashion through a ring nitrogen and a carboxylate oxygen. mdpi.comnih.gov

Chlorophenanthroline and Bipyridine Complexes: A large number of homoleptic (containing only one type of ligand) and heteroleptic (containing mixed ligands) ruthenium(II) complexes have been prepared with 5-chloro-1,10-phenanthroline (B167300) (Cl-phen) and 2,2′-bipyridine (bpy). uark.eduuark.edu The synthesis often begins with RuCl₃·3H₂O. For example, the homoleptic complex Ru(Cl-phen)₃(PF₆)₂ is prepared by refluxing RuCl₃·3H₂O with an excess of the Cl-phen ligand in ethylene (B1197577) glycol. uark.edu Heteroleptic complexes, such as Ru(Cl-phen)(bpy)₂(PF₆)₂, are typically synthesized by first preparing a precursor like Ru(bpy)₂Cl₂ and then reacting it with the Cl-phen ligand in water under reflux. uark.edu Purification of these complexes is commonly achieved using column chromatography on silica (B1680970) or alumina. uark.eduuark.edu

Table 1: Synthesis of Ruthenium Red Analogues
Ligand TypeRuthenium PrecursorKey Reagents & ConditionsProduct ExampleReference
Pyridazine Carboxylic Acid[(η⁶-p-cym)Ru(μ-Cl)Cl]₂pdz-3-COOH ligand[(η⁶-p-cym)RuIICl(pdz-3-COO)] mdpi.com
Pyridazine Carboxylic AcidRuCl₃ solutionpdz-3-COOH, NaHCO₃, reflux in methanol/water[RuIIICl₂(pdz-3-COO)₂Na(H₂O)]n mdpi.com
ChlorophenanthrolineRuCl₃·3H₂O5-chloro-1,10-phenanthroline, reflux in ethylene glycolRu(Cl-phen)₃(PF₆)₂ uark.edu
Bipyridine & ChlorophenanthrolineRu(bpy)₂Cl₂5-chloro-1,10-phenanthroline, reflux in waterRu(Cl-phen)(bpy)₂(PF₆)₂ uark.edu

Research into the biological activity of commercial Ruthenium Red preparations revealed that a key impurity, a dinuclear ruthenium amine complex named Ru360, was responsible for much of its potent inhibitory effects on mitochondrial calcium uptake. nih.gov This discovery prompted investigations into the specific properties and synthesis of this related complex. Ru360 is characterized as an oxo-bridged dinuclear ruthenium amine complex. nih.gov Its structure, [(H₂O)(NH₃)₄Ru-O-Ru(NH₃)₄(OH₂)]⁵⁺, distinguishes it from the trinuclear Ruthenium Red cation. The controlled synthesis of Ru360 and its analogues is crucial for studying its specific interactions without interference from other ruthenium species. nih.gov

Ruthenium Nanoparticle Synthesis Methodologies

Ruthenium nanoparticles are of significant interest due to their catalytic properties. nanografi.com Various methods have been developed to produce these nanoparticles with controlled size and shape.

The most common approaches are chemical methods that involve the reduction of a ruthenium salt or the decomposition of an organometallic precursor. researchgate.net

Chemical Reduction: This widely used technique involves reducing a ruthenium salt, typically ruthenium(III) chloride (RuCl₃), with a strong reducing agent. rsc.org Sodium borohydride (B1222165) is a common choice, and the reaction can be carried out in aqueous or alcohol solutions. rsc.org The pH of the reaction mixture is a critical parameter to prevent the unwanted precipitation of ruthenium hydroxides. rsc.org

Polyol Method: In this method, a polyol such as ethylene glycol or 1,2-propanediol serves as both the solvent and the reducing agent. researchgate.netrsc.org A ruthenium precursor like RuCl₃ is heated in the polyol, often in the presence of a stabilizer like acetate (B1210297) ions, to produce nanoparticles. nanografi.comresearchgate.net The particle size can be controlled by adjusting the reaction temperature and the concentration of stabilizers. nanografi.comresearchgate.net

Chemical Co-precipitation: This method involves precipitating a ruthenium precursor, such as RuCl₃·H₂O, using a base like ammonium (B1175870) hydroxide (B78521) in the presence of a surfactant. The resulting ruthenium hydroxide is then calcined at high temperatures (e.g., 500°C) under a hydrogen atmosphere to form metallic ruthenium(0) nanoparticles.

Table 2: Common Methodologies for Ruthenium Nanoparticle Synthesis
MethodRuthenium PrecursorReducing Agent/SolventKey Conditions/StabilizersTypical Particle SizeReference
Chemical ReductionRuCl₃Sodium borohydrideAqueous or ethanol (B145695) solution, pH < 4.9~1-2 nm rsc.org
Polyol SynthesisRuCl₃Polyol (e.g., 1,2-propanediol)High temperature (140-180°C), Acetate ions1-6 nm nanografi.comresearchgate.net
Co-precipitationRuCl₃·H₂OHydrogen gas (post-precipitation)Precipitation with NH₄OH, calcination at ~500°C10-20 nm

Polyol Synthesis Approaches for Controlled Nanoparticle Formation

The polyol method is a widely utilized chemical reduction technique for synthesizing metallic nanoparticles. rsc.org In this approach, a polyol such as ethylene glycol (EG), diethylene glycol (DEG), or triethylene glycol (TrEG) functions as both the solvent and the reducing agent, typically at elevated temperatures. rsc.orgresearchgate.net The reduction of a ruthenium salt precursor, commonly ruthenium(III) chloride (RuCl₃), within the polyol medium leads to the nucleation and growth of ruthenium nanoparticles (Ru NPs). rsc.org

Research has demonstrated that the dimensions of the resulting nanoparticles can be systematically controlled by manipulating several key reaction parameters. These include the choice of polyol, the reduction temperature, and the concentration of protective polymers. researchgate.net The rate of reduction of the Ru³⁺ ions is a decisive factor in determining the final particle size. For instance, slower reduction rates tend to produce larger nanoparticles. researchgate.net This is observed when comparing different polyols, where the particle size increases in the order of triethylene glycol < diethylene glycol < ethylene glycol, corresponding to an increase in the reduction rate. researchgate.net

The reaction temperature also exerts a significant influence; generally, higher reaction temperatures accelerate the nucleation process, resulting in the formation of smaller nanoparticles. rsc.org For example, studies have shown that in the presence of acetate ions, increasing the reaction temperature from 140 °C to 180 °C leads to a decrease in the average size of the Ru NPs formed. rsc.org

Interactive Table: Effect of Synthesis Parameters on Ruthenium Nanoparticle Size in Polyol Methods Click on the headers to explore how different parameters influence nanoparticle dimensions.

PrecursorPolyol SolventStabilizing AgentTemperature (°C)Avg. Nanoparticle Diameter (nm)Reference
RuCl₃·xH₂OEthylene Glycol (EG)PVPReflux1.5 researchgate.net
RuCl₃·xH₂ODiethylene Glycol (DEG)PVPReflux2.9 researchgate.net
RuCl₃·xH₂OTriethylene Glycol (TrEG)PVPReflux5.4 researchgate.net
RuCl₃Ethylene Glycol (EG)PVPNot Specified4.7 ± 0.6 acs.org
RuCl₃PropanolPVPLower Temp.Larger Particles rsc.org
RuCl₃Ethylene Glycol (EG)Acetate Ions140-180Size decreases with temp. rsc.org

Sonochemical and Reductive Methods for Controlled Nanostructure Development

Sonochemical synthesis utilizes the energy of high-intensity ultrasound to induce chemical reactions. The underlying mechanism is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. snu.ac.kr This collapse generates transient, localized hot spots with extreme conditions, including temperatures around 5000 K and pressures of approximately 1800 atm, with rapid cooling rates. snu.ac.kr These conditions provide the necessary energy to drive the reduction of metal precursors and facilitate the formation of nanostructured materials. acs.orgmdpi.com

This method has been successfully applied to produce metallic ruthenium nanoparticles. An ultrasound-assisted polyol method, for example, uses sonic energy for the reduction of Ru(III) ions and simultaneously drives the loading of the formed Ru⁰ nanoparticles into porous supports like SBA-15. acs.org The resulting product, confirmed by X-ray photoelectron spectroscopy (XPS), consists of metallic ruthenium. acs.org Sonochemistry has also been employed to synthesize nanocrystalline ruthenium sulfide (B99878) (RuS₁.₇) from the precursors ruthenium chloride and thiourea. rsc.org

Beyond sonochemistry, other chemical reductive methods are common. These often involve strong reducing agents like sodium borohydride (NaBH₄) to reduce ruthenium salts. researchgate.netrsc.org A notable development is the use of continuous flow reactors for nanoparticle synthesis. In one such system, aqueous solutions of a ruthenium nitrosyl nitrate (B79036) precursor and NaBH₄ are pumped through a coiled reactor, allowing for precise control over mixing and reaction time. rsc.org By manipulating the fluid dynamics and reagent concentrations in this setup, the average size of the Ru NPs can be tuned with narrow size distributions, for example, from 2.1 nm to 3.9 nm. rsc.org

Influence of Stabilizing Agents on Nanoparticle Morphology and Stability

Stabilizing agents are critical components in the synthesis of nanoparticles, as they prevent uncontrolled growth and agglomeration by adsorbing to the particle surface. nih.gov The choice of stabilizer profoundly influences the final morphology, size, and long-term stability of the ruthenium nanostructures.

Poly(N-vinyl-2-pyrrolidone), or PVP, is one of the most common polymer stabilizers used in polyol synthesis. rsc.orgresearchgate.net The presence of PVP during the reduction of ruthenium salts has a significant impact on the particle size and morphology, often leading to smaller and more uniform nanoparticles. researchgate.net Other polymers like cellulose (B213188) acetate have also been used, resulting in crystalline nanoparticles with uniform mean sizes. nih.gov

Beyond polymers, a variety of other molecules can act as stabilizers. Ligands such as alkylamines and alkylthiols have been shown to produce ruthenium nanoparticles with distinct characteristics. nih.gov For instance, using alkylamines as stabilizers tends to yield well-dispersed, elongated, rod-like nanostructures, whereas alkylthiols often lead to the formation of agglomerated particles. nih.gov Thioethers have been specifically used to synthesize and stabilize well-defined ruthenium nanocubes at room temperature. acs.org

More advanced stabilizers include ionic liquids (ILs) and dendrimers. Functionalized ionic liquids can serve as a reaction medium and a stabilizer, with their structure influencing the size and catalytic properties of the resulting RuNPs. mdpi.com Dendrimers, which are highly branched macromolecules, can act as templates or matrices to encapsulate nanoparticles. This approach can produce highly stable and active catalysts with a narrow particle size distribution. researchgate.net

Interactive Table: Impact of Various Stabilizing Agents on Ruthenium Nanoparticles This table summarizes the effects of different stabilizers on the physical characteristics of Ru NPs.

Stabilizing AgentRuthenium PrecursorSynthesis MethodEffect on Nanoparticle Morphology and StabilityReference
Polyvinylpyrrolidone (PVP)RuCl₃·xH₂OPolyol ReductionControls particle size (e.g., 1.5 nm); prevents aggregation. researchgate.net
Cellulose AcetateRu(COD)(COT)H₂ ReductionForms agglomerated crystalline particles (1.7 nm). nih.gov
Alkylamines (e.g., C₁₂H₂₅NH₂)Ru(COD)(COT)H₂ ReductionProduces dispersed, elongated, worm-like particles (2-3 nm). nih.gov
Alkylthiols (e.g., C₁₂H₂₅SH)Ru(COD)(COT)H₂ ReductionLeads to agglomerated particles (2-3 nm). nih.gov
Thioethers (e.g., Hexyl Sulfide)RuCl₃·H₂ONaBH₄ ReductionStabilizes well-defined nanocubes (50-80 nm edge length). acs.org
Functionalized Ionic LiquidsRu(COD)(COT)H₂ ReductionYields well-dispersed, narrow-sized NPs (1.3-2.2 nm). mdpi.com
Poly(propylene imine) DendrimersRuCl₃ImpregnationEncapsulates NPs in a cross-linked matrix; narrow size distribution (1.0-3.8 nm). researchgate.net

Interrogating Cellular and Subcellular Mechanisms with Ruthenium Red Tetrahydrate

Modulation of Intracellular Calcium Dynamics

Ruthenium Red tetrahydrate exerts profound effects on the intricate regulation of intracellular calcium (Ca²⁺) concentrations, a critical aspect of cellular signaling. Its inhibitory actions on several key players in calcium homeostasis have made it an indispensable compound for studying Ca²⁺-dependent processes.

Inhibition of Mitochondrial Calcium Uniporter Activity

A primary and well-characterized action of Ruthenium Red is its potent inhibition of the mitochondrial calcium uniporter (MCU). nih.govnih.gov The MCU is an ion channel located in the inner mitochondrial membrane responsible for the uptake of Ca²⁺ into the mitochondrial matrix. This process is crucial for regulating cellular bioenergetics and apoptosis. osti.gov Ruthenium Red blocks this uniporter, thereby preventing mitochondrial Ca²⁺ accumulation. nih.govnih.govnih.gov This inhibitory effect has been demonstrated across various cell types and experimental models. For instance, in studies involving isolated mitochondria and permeabilized cells, Ruthenium Red has been shown to effectively block Ca²⁺ uptake. osti.govresearchgate.net The inhibition of the MCU by Ruthenium Red has been instrumental in studies aiming to understand the role of mitochondrial Ca²⁺ buffering in cellular health and disease. nih.govnih.gov

It is important to note that while "Ruthenium Red" is the commonly used name, research has shown that an impurity, often referred to as Ru360, is a highly potent inhibitor of the MCU. osti.govresearchgate.net However, the commercially available Ruthenium Red, which contains this active component, is widely used for this inhibitory purpose. osti.gov

Impact on Ryanodine-Sensitive Intracellular Calcium Stores

Ruthenium Red is a well-described antagonist of ryanodine (B192298) receptors (RyRs), a class of intracellular calcium release channels located on the membrane of the sarcoplasmic and endoplasmic reticulum. nih.gov These channels are responsible for the release of Ca²⁺ from intracellular stores, a critical step in processes such as muscle contraction and neuronal signaling. nih.gov Ruthenium Red blocks RyRs, thereby inhibiting the release of Ca²⁺ from these stores. nih.govcaymanchem.com

The mechanism of inhibition is complex, with evidence suggesting that Ruthenium Red binds to multiple sites within the conduction pore of the RyR channel. nih.govnih.gov This binding is voltage-dependent, with stronger blockage observed at positive potentials that favor the movement of the positively charged Ruthenium Red molecule into the channel. nih.govelsevierpure.com Studies have shown that the inhibitory potency of Ruthenium Red on RyRs is in the nanomolar to micromolar range, depending on the specific receptor isoform and experimental conditions. nih.govcaymanchem.comelsevierpure.com

Receptor/ChannelEffect of Ruthenium RedDissociation Constant (Kd) / IC50Reference
Ryanodine Receptor (Skeletal Muscle)Flickery block0.22 µM at +100 mV nih.govelsevierpure.com
Ryanodine Receptor (Skeletal Muscle)InhibitionKi = 16 nM - 5.9 µM caymanchem.com
Ryanodine Receptor (Cardiac Muscle)Inhibition and induction of subconductancesNot specified nih.gov

Effects on Voltage-Sensitive Calcium Channels and Ion Fluxes

In addition to its effects on intracellular calcium release channels, Ruthenium Red also modulates the activity of voltage-sensitive calcium channels (VSCCs) located on the plasma membrane. nih.gov These channels are crucial for Ca²⁺ influx from the extracellular space, which triggers a wide range of cellular responses, including neurotransmitter release. nih.gov

Channel TypeIC50 for Ruthenium Red BlockadeReference
Class A (P/Q-type)0.7 - 67.1 µM nih.gov
Class B (N-type)0.7 - 67.1 µM nih.gov
Class C (L-type)0.7 - 67.1 µM nih.gov
Class E0.7 - 67.1 µM nih.gov

Interactions with Specific Cellular Components and Signaling Pathways

Beyond its well-established role as a calcium channel modulator, Ruthenium Red tetrahydrate interacts with other cellular components, influencing a variety of signaling pathways.

Binding to Anionic Sites on Cellular Surfaces and Glycoconjugates

Ruthenium Red, being a polycationic dye, exhibits a strong affinity for anionic (negatively charged) sites on cellular surfaces and within the extracellular matrix. caymanchem.comnih.govscispace.com These anionic sites are often associated with glycoconjugates, such as glycoproteins and proteoglycans, which are rich in negatively charged residues like sialic acid. nih.govscispace.com This binding property has been exploited for histological staining of these structures for many years. wikipedia.org

The interaction of Ruthenium Red with these surface components can have functional consequences beyond simple staining. It can interfere with processes that rely on these anionic sites, such as cell adhesion and the binding of other signaling molecules. This property makes Ruthenium Red a useful tool for investigating the roles of surface glycoconjugates in various cellular functions. caymanchem.comscispace.com

Influence on Neurotransmitter Release Mechanisms (e.g., Acetylcholine (B1216132) Pools, Sialic Acid-Containing Substrates)

The modulation of calcium dynamics by Ruthenium Red has a direct impact on neurotransmitter release, a process that is highly dependent on intracellular Ca²⁺ levels. By inhibiting both Ca²⁺ influx through VSCCs and Ca²⁺ release from intracellular stores, Ruthenium Red can significantly affect the release of neurotransmitters like acetylcholine (ACh). nih.govnih.gov

Interestingly, research suggests a more specific role for Ruthenium Red in modulating neurotransmitter release that may involve its interaction with sialic acid-containing substrates within the nerve terminal. nih.govnih.gov Studies in Aplysia have shown that intracellular injection of Ruthenium Red blocks synaptic transmission. nih.gov It has been proposed that Ruthenium Red's interaction with these sialic acid-containing substrates, which may act as intracellular Ca²⁺ receptors, interferes with the machinery of transmitter release. nih.gov Furthermore, biochemical analyses have indicated that Ruthenium Red can lead to an increase in the "free" cytoplasmic pool of acetylcholine, while the "bound" vesicular pool remains unchanged, suggesting a disruption in the normal cycling and release of the neurotransmitter. nih.gov

Alterations in Mitochondrial Function and Cellular Bioenergetics

Research has demonstrated that by preventing mitochondrial Ca²⁺ overload, Ruthenium Red can attenuate mitochondrial toxicity and improve mitochondrial function, integrity, and bioenergetics. nih.gov In experimental models of neurodegeneration, treatment with Ruthenium Red was shown to reduce mitochondrial calcium accumulation, thereby preserving mitochondrial health. nih.gov The inhibition of the MCU by Ruthenium Red can prevent the opening of the mitochondrial permeability transition pore (mPTP), a critical event that can lead to mitochondrial swelling, depolarization of the mitochondrial membrane, and the release of pro-apoptotic factors like cytochrome c. nih.gov

Table 1: Effects of Ruthenium Red on Mitochondrial Parameters

ParameterEffect of Ruthenium RedMechanismReference
Mitochondrial Ca²⁺ UptakeInhibitionBlocks the Mitochondrial Calcium Uniporter (MCU). nih.govnih.govnih.gov
Mitochondrial BioenergeticsImprovement/PreservationPrevents Ca²⁺ overload-induced dysfunction. nih.gov
Mitochondrial IntegrityPreservationPrevents mitochondrial swelling and membrane potential collapse. nih.govmdpi.com
Cytochrome c ReleasePreventionInhibits a key step in the apoptotic pathway linked to mitochondrial Ca²⁺ overload. nih.gov
Oxidative DamagePreventionCatalyzes the degradation of peroxides. nih.gov

Modulation of Transient Receptor Potential (TRP) Channels

Ruthenium Red is widely recognized as a broad-spectrum inhibitor of Transient Receptor Potential (TRP) channels, a diverse family of cation channels involved in various sensory processes. nih.govnih.gov It is particularly known for its potent blockade of the vanilloid subfamily (TRPV) channels. embopress.orgresearchgate.net

Cryo-electron microscopy studies have provided detailed molecular insights into the inhibitory mechanism of Ruthenium Red on TRPV channels. nih.govembopress.org In the case of TRPV6, Ruthenium Red acts as a pore blocker, physically plugging the channel's selectivity filter in a manner likened to a bottle cork. sobolevskylab.org Similarly, for TRPV2 and TRPV5, Ruthenium Red binds within the selectivity filter. embopress.orgembopress.org This binding not only obstructs the ion permeation pathway but can also induce allosteric conformational changes that lead to the closure of the channel's lower gate. nih.govembopress.orgembopress.org For instance, in activated TRPV2, Ruthenium Red's binding stabilizes the channel, preventing ion flow and inhibiting the transition to an inactivated state. embopress.org

The inhibitory action of Ruthenium Red is not limited to the TRPV subfamily; it has also been shown to block other TRP channels, such as TRPA1 and TRPM8. researchgate.net This broad-spectrum activity makes it a universal, albeit non-specific, tool for investigating TRP channel function in various physiological contexts. nih.gov For example, it has been used to demonstrate the role of TRPV4 channels in mediating Ca²⁺ signals in endothelial cells. researchgate.net

Table 2: Ruthenium Red Inhibition of Select TRP Channels

TRP ChannelInhibitory ActionMechanism of ActionReference
TRPV1BlockerPore block; antagonist activity. researchgate.net
TRPV2BlockerBinds to open selectivity filter, preventing ion flow and inactivation. embopress.orgembopress.org
TRPV4AntagonistAllosteric conformational changes at the lower gate. researchgate.netresearchgate.net
TRPV5BlockerBinds in the selectivity filter, inducing closure of the lower gate. embopress.orgembopress.org
TRPV6BlockerPlugs the ion channel's selectivity filter. sobolevskylab.org
TRPA1InhibitorGeneral cation channel inhibition. researchgate.net
TRPM8InhibitorGeneral cation channel inhibition. researchgate.net

Ruthenium Red Tetrahydrate as a Probe for Calcium-Binding Proteins

Beyond its effects on channels and transporters, Ruthenium Red serves as a valuable probe for identifying and characterizing Ca²⁺-binding proteins due to its ability to interact with their calcium-binding sites. nih.govnih.gov

Ruthenium Red demonstrates a notable ability to bind to a variety of Ca²⁺-binding proteins. It binds to calsequestrin, a high-capacity Ca²⁺-binding protein in the sarcoplasmic reticulum, with a high affinity, exhibiting a dissociation constant (Kd) of 0.7 µM. nih.gov The compound also effectively stains other key EF-hand Ca²⁺-binding proteins, including calmodulin, troponin C, and S-100 proteins, in gel electrophoresis assays. nih.gov This staining capability allows for the simple and rapid detection of these proteins. nih.gov

In its interaction with calmodulin, Ruthenium Red has been shown to bind to two distinct sites in the absence of Ca²⁺, with Kd values of 0.36 µM and 8.7 µM. nih.gov The high-affinity site is located in the C-terminal half of calmodulin, while the low-affinity site is in the N-terminal half. nih.gov This interaction is functionally significant, as it inhibits the Ca²⁺-dependent activation of enzymes like myosin light chain kinase. nih.gov

A key feature of Ruthenium Red's interaction with Ca²⁺-binding proteins is its competitive relationship with calcium ions. The binding of Ruthenium Red to calsequestrin can be displaced by Ca²⁺, which has an inhibition constant (Ki) of 1.4 mM in this context. nih.gov This indicates that Ruthenium Red and Ca²⁺ compete for the same or overlapping binding sites on the protein. nih.gov

Similarly, Ca²⁺ antagonizes the binding of Ruthenium Red to the low-affinity site on calmodulin. nih.gov This competitive interaction underlies Ruthenium Red's function as a calmodulin antagonist; by inhibiting the binding of Ca²⁺ to calmodulin, it prevents the conformational changes necessary for the activation of calmodulin-dependent enzymes. nih.gov This competitive displacement by calcium ions is a consistent theme across Ruthenium Red's interactions with various calcium-binding proteins.

DNA and Protein Interactions

While much of the focus on Ruthenium Red is on its interaction with calcium signaling pathways, the broader class of ruthenium complexes, to which it belongs, has been extensively studied for its interactions with DNA. researchgate.netnih.gov These complexes are of significant interest because their ability to bind to DNA is often correlated with their cytotoxic and antineoplastic properties. researchgate.net

Ruthenium complexes can bind to DNA through various non-covalent modes, including electrostatic interactions, groove binding, and intercalation, where a planar ligand of the complex inserts itself between the base pairs of the DNA double helix. nih.govtandfonline.com Some ruthenium compounds can also form covalent coordinate bonds with DNA bases, favorably targeting the N7 position of guanine (B1146940) residues, similar to platinum-based drugs, but also interacting with adenine (B156593) and cytosine. researchgate.netnih.gov These interactions can disrupt the DNA's helical structure, leading to the blockage of crucial cellular processes like DNA replication and transcription, which ultimately affects protein synthesis. researchgate.netsmu.edu The formation of these DNA adducts is a key mechanism implicated in the anticancer activity of many ruthenium compounds. researchgate.net

Analysis of Intercalation and Groove Binding Mechanisms with DNA

The interaction of small molecules with DNA is a cornerstone of pharmacology and molecular biology, with intercalation and groove binding being the predominant non-covalent binding modes. Ruthenium complexes, in general, are known to interact with DNA, and their specific binding mechanism is often dictated by the geometry and nature of their ligands. amherst.edu

For Ruthenium Red, evidence points towards a preferential interaction with the grooves of the DNA double helix rather than intercalation between the base pairs. Studies have shown that the large, bulky nature of the Ruthenium Red cation makes it sterically hindered for insertion into the narrow space between DNA base pairs, a prerequisite for classical intercalation. westernsydney.edu.au Instead, its highly positive charge facilitates strong electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA, guiding it towards the grooves.

Circular dichroism (CD) spectroscopy is a powerful technique to study conformational changes in DNA upon ligand binding. rsc.orgmdpi.com While specific CD studies on Ruthenium Red's interaction with DNA are not extensively reported in the reviewed literature, the general principles of CD analysis can provide insights. An intercalating agent typically induces significant changes in the DNA's CD spectrum, reflecting the unwinding and lengthening of the helix. In contrast, groove binding often results in more subtle changes to the CD signal. The absence of strong evidence for intercalation from structural considerations suggests that any observed CD spectral changes upon Ruthenium Red binding would likely be indicative of groove association.

Viscosity measurements further help in distinguishing between these binding modes. Intercalation, by lengthening the DNA helix, significantly increases the viscosity of a DNA solution. Conversely, groove binding, which does not elongate the DNA molecule to the same extent, has a much smaller effect on viscosity. While specific viscosity studies for Ruthenium Red were not found in the provided search results, the structural and electrostatic properties of the molecule strongly favor a groove-binding model.

Table 1: Research Findings on DNA Binding of Ruthenium Complexes

Ruthenium ComplexMethod of AnalysisKey FindingsBinding Mode
General Ruthenium(II) polypyridyl complexesSpectroscopy, ViscometryInteraction confirmed, with binding mode dependent on ligand structure. nih.govIntercalation or Groove Binding
Tetracationic mononuclear ruthenium(II) complexesX-ray crystallography, NMR, SpectroscopyBind to duplex DNA with micromolar affinity. rsc.orgGroove Binding
[Ru(phen)2phi]2+X-ray CrystallographyInteracts with DNA via both major and minor grooves. reading.ac.ukrsc.orgGroove Binding & Metalloinsertion
Ruthenium(II) complexes with imidazo[4,5-f] amherst.eduresearchgate.netphenanthroline derivativesSpectral Titration, Electrophoresis, DLS, AFM, TEMConcentration-dependent DNA intercalation and condensation. rsc.orgIntercalation & Condensation

Interactions with Serum Proteins (e.g., Human Serum Albumin, Transferrin) and their Influence on Bioavailability and Activity

The interaction of therapeutic or diagnostic agents with serum proteins is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. Human serum albumin (HSA) and transferrin are two of the most abundant proteins in blood plasma and often play a significant role in the transport and bioavailability of metal-based compounds. nih.gov

Human Serum Albumin (HSA):

Transferrin:

Transferrin is the primary iron-transport protein in the blood, and its receptors are often overexpressed on the surface of cancer cells, making it an attractive target for drug delivery. acs.org Several ruthenium(III) complexes have been shown to bind to transferrin, and in some cases, this binding facilitates their cellular uptake via transferrin receptor-mediated endocytosis. acs.orgnih.gov However, the role of transferrin in the transport of ruthenium complexes is complex and can be controversial. Some studies suggest that binding to transferrin can be beneficial for the cytotoxic activity of the ruthenium complex, while others indicate that it might not be the primary uptake mechanism. nih.govnih.govresearchgate.netnih.gov

The interaction of ruthenium complexes with transferrin is not always at the iron-binding sites. Some complexes have been shown to bind to other sites on the protein, such as exposed histidine residues. amherst.edu The binding of ruthenium complexes to transferrin can also be influenced by the presence of iron. acs.org For Ruthenium Red specifically, while it is known to interact with various proteins, detailed studies on its binding to transferrin and the subsequent impact on its bioavailability and activity are not extensively documented in the provided search results. The high positive charge of Ruthenium Red might lead to non-specific electrostatic interactions with the protein surface.

Table 2: Data on the Binding of Ruthenium Complexes to Serum Proteins

Ruthenium ComplexSerum ProteinBinding Constant (Kb or Ka)MethodKey Findings
[Ru(bpy)2(mal)]2+ & [Ru(phen)2(mal)]2+Human Serum Albumin (HSA)Kb values in the order of 104 M-1Fluorescence SpectroscopyStatic quenching mechanism, indicating complex formation. nih.gov
Binuclear Ru(II)-1-Naphthylhydrazine ComplexBovine Serum Albumin (BSA)Ka = 9.90 × 104, 2.03 × 105, and 5.37 × 105 M−1 at 30, 33, and 37 °C, respectivelySpectrofluorimetryStrong binding, driven by hydrophobic interactions. nih.gov
Ru(II) complexes with quinone diimine and substituted bipyridineHuman Serum Albumin (HSA)Kb = 104–106 M−1Fluorescence SpectroscopyBinds to both Sudlow's site I and site II. rsc.org
[RuII(dmso)2(5-nitro-2-furaldehyde semicarbazone)]Human Serum Albumin (HSA)log KB = 4.55 ± 0.01Fluorescence SpectroscopyFormation of a 1:1 adduct; binding is beneficial for cytotoxicity. nih.gov

Applications in Advanced Biological Imaging and Analytical Methodologies

High-Resolution Microscopy Techniques Utilizing Ruthenium Red Tetrahydrate

Ruthenium red is a well-established staining agent in both light and electron microscopy, prized for its ability to enhance the visualization of specific cellular and extracellular components. selleckchem.comnih.govnih.gov Its utility stems from its strong affinity for acidic polysaccharides and other polyanionic structures. selleckchem.comscispace.comnih.gov

Differential Staining in Light and Electron Microscopy for Cellular Structures

Ruthenium red is extensively used for the differential staining of various cellular structures, providing crucial contrast for their identification and analysis under both light and electron microscopes. nih.govhimedialabs.comnih.gov

In light microscopy, ruthenium red serves as a basic dye, particularly at a higher pH, effectively staining acidic structures within tissues. sigmaaldrich.com This includes the staining of:

Nuclei: The genetic material within the nucleus, rich in nucleic acids, readily binds to the cationic ruthenium red dye. sigmaaldrich.com

Glycosaminoglycans (GAGs) and Mucopolysaccharides: These are complex carbohydrates found in the extracellular matrix and on cell surfaces. nih.govsigmaaldrich.comnih.gov Ruthenium red's positive charge allows it to bind to the negatively charged carboxyl and sulfate (B86663) groups of these molecules, facilitating their visualization. scispace.com This property is particularly useful in studying tissues rich in GAGs, such as cartilage and mast cell granules. sigmaaldrich.comnih.gov

Pectin: In plant histology, ruthenium red has been used since 1890 as a selective stain for pectic substances, which are major components of the plant cell wall. wikipedia.orgnih.gov

In electron microscopy, ruthenium red is a crucial reagent for enhancing the contrast of ultrastructural details, especially of the cell surface coat, also known as the glycocalyx. nih.gov It binds to the acidic mucopolysaccharides of the cell surface, making this delicate layer visible. selleckchem.com When used in conjunction with fixatives like osmium tetroxide, ruthenium red provides a significant increase in electron density, resulting in a clear and detailed depiction of the cell surface and extracellular matrix. nih.govdeepdyve.com This technique has been instrumental in studying the fine structure of various tissues and cell types. nih.govnih.govnih.gov

Visualization and Enhancement of Resolution for Bacterial Glycocalyx and Exopolysaccharides

The bacterial glycocalyx, a layer of exopolysaccharides (EPS) surrounding the bacterial cell, plays a critical role in adhesion, biofilm formation, and protection. nih.govtandfonline.com However, its delicate and hydrated nature makes it challenging to preserve and visualize using standard electron microscopy techniques. nih.gov

Ruthenium red has emerged as an invaluable tool for overcoming these challenges. nih.govtandfonline.com Its ability to bind to the anionic polymers of the glycocalyx allows for its stabilization and enhanced visualization. nih.govscispace.com The use of ruthenium red, often in combination with lysine, has significantly improved the preservation and staining of the bacterial glycocalyx, providing sharp and consistent images of its fibrous matrix. nih.govscispace.comtandfonline.com This has led to a better understanding of the ultrastructure of the glycocalyx in various bacterial species, including those of clinical importance. nih.govresearchgate.net

For instance, studies have successfully used ruthenium red to visualize the capsular polysaccharides of Lactococcus lactis and the extensive glycocalyces of other bacteria, revealing details about their structure and distribution. scispace.comnih.govresearchgate.net The technique allows for the differentiation between the tightly associated capsular layer and the more loosely attached slime layer of EPS. nih.govresearchgate.net

Staining of Resin-Embedded Materials for Microscopic Analysis

Ruthenium red's utility extends to the staining of tissue sections that have been embedded in epoxy resins for microscopic analysis. nih.govnih.gov This post-embedding staining technique offers a simple and rapid method for visualizing polyanionic structures within the embedded tissue. nih.gov

Treating semithin sections of resin-infiltrated tissues with ruthenium red, sometimes followed by a counterstain like toluidine blue, dramatically improves image resolution and contrast in light microscopy. nih.gov This method has been successfully applied to various tissues, including muscle, to highlight cellular components with high clarity. nih.gov For electron microscopy, treating ultrathin sections with a ruthenium red-osmium tetroxide solution allows for the opaque staining of structures rich in proteoglycans and mucosubstances, such as mast cell granules and cartilage matrix. nih.gov

Integration with Mass Spectrometry for Single-Cell Analysis

The convergence of staining techniques with high-resolution analytical methods has opened new avenues for cellular analysis. Ruthenium red has found a novel and powerful application as a staining agent in single-cell inductively coupled plasma time-of-flight mass spectrometry (SC-ICP-TOF-MS), a technique that allows for the simultaneous measurement of multiple elements within individual cells. researchgate.netrsc.orgnih.gov

Ruthenium Red Tetrahydrate as a Staining Agent in Inductively Coupled Plasma Time-of-Flight Mass Spectrometry (SC-ICP-TOF-MS)

In SC-ICP-TOF-MS, cells are introduced as a fine aerosol into a plasma, where they are atomized and ionized. The resulting ions are then analyzed by a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio. Staining cells with a heavy metal-containing dye like ruthenium red enhances their detection in the mass spectrometer. researchgate.netrsc.org

Ruthenium red is particularly well-suited for this application due to several advantageous properties:

High Staining Efficiency: It exhibits a very high staining efficiency, often exceeding 96%, ensuring that the vast majority of cells are labeled. researchgate.netrsc.org

Rapid Staining: The staining process is fast. researchgate.netrsc.org

Non-detrimental to Cell Viability: The staining procedure does not compromise cell viability, which is crucial for certain experimental designs. researchgate.netrsc.org

The use of ruthenium red allows for the clear identification of cell-related events in the mass spectrometer and enables the simultaneous detection of the ruthenium stain and multiple intrinsic elements within a single cell. researchgate.netnih.gov

Correlation of Ruthenium Staining with Intracellular Elemental Concentrations and Cell Volume

A key advantage of using ruthenium red in SC-ICP-TOF-MS is the ability to correlate the intensity of the ruthenium signal with the cell's volume. researchgate.netrsc.org Assuming a relatively uniform shape for cells within a population, the mass of ruthenium detected in a single cell is directly proportional to its surface area and, by extension, its volume. researchgate.net

This correlation allows for the calculation of intracellular concentrations of other elements measured simultaneously. researchgate.netrsc.org For example, by measuring the mass of magnesium and phosphorus in individual yeast cells stained with ruthenium red, researchers have been able to determine the concentrations of these elements per unit of cell volume. researchgate.net This approach has revealed significant variability in elemental concentrations among individual cells within a population. researchgate.net

Table 1: Research Findings on Ruthenium Red Staining Efficiency and Strength in SC-ICP-TOF-MS An interactive data table detailing the staining efficiency and strength of Ruthenium Red on different cell types as determined by SC-ICP-TOF-MS analysis.

Cell Type Staining Efficiency (%) Staining Strength (ag µm⁻²) Reference
Yeast Cells >96 30-32 researchgate.netrsc.org
Algal Cells >96 59 researchgate.netrsc.org

Table 2: Elemental Concentrations in Single S. cerevisiae Cells Determined by Ruthenium Red-assisted SC-ICP-TOF-MS An interactive data table showing the 25-75 percentile range of elemental concentrations in individual Saccharomyces cerevisiae cells.

Element Concentration Range (fg µm⁻³) Reference
Magnesium (Mg) 0.10-0.19 researchgate.net
Phosphorus (P) 0.76-2.07 researchgate.net

Development of Ruthenium-Based Probes for Biological Sensing and Imaging

Ruthenium(II) polypyridine complexes are a significant class of compounds in the realm of biological sensing and imaging due to their unique photophysical and photochemical properties. acs.org These properties, including strong luminescence, high photostability, and long-lived excited states, make them ideal candidates for the development of advanced probes. acs.orgmdpi.com Their versatility allows for tunable characteristics by modifying the associated ligands, enabling applications in diagnostics and therapeutics. acs.org Compared to traditional organic fluorophores and other metal complexes, ruthenium(II) complexes offer distinct advantages such as the ability to mimic iron to enhance cellular uptake in cancer cells and stable oxidation states that can participate in biological redox pathways. acs.org

Luminescent Nanoprobes for Intracellular Oxygen Sensing (Ruthenium(II) Complexes)

The monitoring of intracellular oxygen levels is crucial for understanding cellular metabolism, and various pathological conditions, including cancer, where hypoxia is a common feature. researchgate.net Ruthenium(II) complexes have been extensively developed as luminescent probes for this purpose, as their luminescence is efficiently quenched by molecular oxygen. researchgate.netcyanagen.com This quenching phenomenon forms the basis of optical oxygen sensing. mdpi.com

Researchers have engineered various types of nanoprobes to enhance stability, biocompatibility, and targeting capabilities. One approach involves the synthesis of ruthenium(II)-containing metallopolymers which are then formulated into nanoparticles (NPs). acs.orgacs.org For instance, a highly luminescent and stable oxygen nanosensor was developed by chelating the oxygen-sensitive probe [Ru(bpy)₃]²⁺ with a bipyridine-branched hydrophobic copolymer. acs.orgacs.org These nanoparticles can be further functionalized, for example with polyethylene (B3416737) glycol (PEG) for improved stability and biocompatibility, and with targeting moieties like triphenylphosphonium (TPP) to direct the nanosensors to specific organelles such as mitochondria. acs.org

Another strategy utilizes silica (B1680970) nanoparticles doped with a ruthenium complex. nih.gov These nanosensors offer excellent control over size, monodispersity, and surface chemistry, allowing for easy functionalization to target specific intracellular compartments like lysosomes and mitochondria. nih.gov This targeted approach enables the quantitative imaging of oxygen concentration with high spatiotemporal resolution. nih.gov

To overcome potential errors from signal fluctuations in intensity-based measurements, ratiometric luminescent nanoprobes have been developed. nih.gov These probes incorporate an oxygen-sensitive ruthenium(II) complex (red emission) and an oxygen-insensitive luminophore, such as a terbium(III) complex (green emission), into a single nanoparticle. nih.gov The ratio of the two emission intensities provides a more robust and reliable measurement of oxygen concentration, as demonstrated by the successful imaging of oxygen distribution within 3D multicellular tumor spheroids. nih.gov

Table 1: Characteristics of Ruthenium-Based Luminescent Oxygen Nanoprobes

Probe Type Composition Key Features Targeted Organelle Reference
Metallopolymer Nanoparticles [Ru(bpy)₃]²⁺ in a bipyridine-branched copolymer High stability, strong luminescence, PEGylated Mitochondria (with TPP) acs.org, acs.org
Silica Nanosensors Ruthenium complex doped in solid silica nanoparticles Tunable size and surface chemistry, rapid response Lysosomes, Mitochondria nih.gov
Ratiometric Nanoprobes Ru(II)-Polymer (oxygen-sensitive) and Tb(III)-Polymer (oxygen-insensitive) Dual-wavelength emission, ratiometric sensing Not specified nih.gov
Two-Photon Probes Ruthenium(II) anthraquinone (B42736) complexes Reversible, suitable for dynamic monitoring of cycling hypoxia Not specified researchgate.net

Application as Specific Tumor Cell Probes and Bioimaging Agents

Ruthenium complexes have emerged as a promising new generation of metal-based agents for cancer diagnosis. frontiersin.orgnih.gov Their potential stems from several advantages over traditional platinum-based drugs, including high efficacy, lower toxicity, and the ability to overcome drug resistance. frontiersin.org As bioimaging agents, their luminescent properties are harnessed for high-contrast imaging of cancer cells and subcellular structures. nih.govrsc.org

The versatility of ruthenium chemistry allows for the design of complexes that can specifically target tumor cells or even distinct organelles within them. nih.govrsc.org By attaching specific signal peptides or targeting groups to the ruthenium complex, researchers can direct these probes to locations such as the endoplasmic reticulum, nucleus, lysosomes, or mitochondria. frontiersin.orgrsc.orgresearcher.life For example, a lipophilic Ru(II) complex was shown to target the mitochondria and endoplasmic reticulum of human breast cancer cells (MCF-7). frontiersin.org Another study demonstrated precise delivery of Ru(II) polypyridyl complexes to the endoplasmic reticulum and nucleus for high-quality stimulated emission depletion (STED) microscopy, revealing detailed subcellular structures. rsc.org

The mechanism of action for these probes often involves their interaction with biological macromolecules. nih.gov Some ruthenium complexes act as "molecular light switches," exhibiting luminescence only upon binding to DNA or RNA. rsc.org This property is particularly useful for imaging the nucleus and chromosomes with high contrast. rsc.org The interaction is not limited to nucleic acids; some complexes can bind to proteins like human transferrin, which may facilitate their uptake into cancer cells through receptor-mediated endocytosis, as cancer cells often overexpress transferrin receptors. researcher.life

Furthermore, ruthenium complexes can be designed as multifunctional agents, combining diagnostic imaging with therapeutic action. rsc.org For instance, certain ruthenium(II) polypyridyl complexes not only serve as imaging agents but also generate cytotoxic singlet oxygen upon light irradiation, making them potential agents for photodynamic therapy (PDT). researcher.lifersc.org This dual functionality opens up possibilities for theranostics, where a single agent is used for both diagnosis and targeted therapy.

Table 2: Examples of Ruthenium Complexes for Tumor Cell Imaging

Ruthenium Complex Type Ligands Targeted Component/Organelle Imaging Application/Finding Reference
Ru(II) Polypyridyl Complex dipyrido[3,2-a:2′,3′-c]phenazine DNA/RNA in Nucleus "Molecular light switch" for high-contrast STED imaging of chromosomes. rsc.org
Lipophilic Ru(II) Complex Not specified Mitochondria, Endoplasmic Reticulum Targeted imaging of organelles in human breast cancer cells (MCF-7). frontiersin.org
Ru(II)-Arene Complex N-(2-morpholinoethyl)-4-(2-aminoethyl)amino-naphthalimide, p-cymene Lysosomes, Nucleus Luminescence used to study cellular uptake via endocytosis for PDT effects. researcher.life
Ru(II) Polypyridyl Complexes 4-anilinoquinazoline derivatives Not specified Act as multi-functional anticancer agents with imaging capabilities. rsc.org

Investigation of Ruthenium Red Tetrahydrate in Specific Biological Research Models

Neural System Research

Ruthenium Red's interactions with the nervous system are multifaceted, offering insights into fundamental neuronal functions and mechanisms of neurodegeneration.

Studies on Calcium Channels and Neurotransmitter Release Mechanisms

Ruthenium Red has been shown to inhibit Ca2+ influx through certain voltage-sensitive calcium channels, which consequently affects neurotransmitter release. nih.gov In studies using rat and chicken synaptosomes, as well as mammalian neuromuscular preparations, Ruthenium Red inhibited Ca2+-dependent neurotransmitter release. nih.gov This effect is attributed to its ability to block N- and P-type calcium channels, which are crucial for the influx of calcium that triggers the release of neurotransmitters from presynaptic terminals. nih.govyoutube.comyoutube.com

Specifically, at the frog neuromuscular junction, Ruthenium Red reduces the synaptic potential to subthreshold levels by primarily acting on the presynaptic nerve terminal to decrease the number of neurotransmitter quanta released per nerve impulse. nih.gov It also has additional effects, such as reducing the amplitude of spontaneous miniature end-plate potentials while increasing their frequency. nih.gov In rat hippocampal slices, Ruthenium Red has been found to selectively block synaptic transmission, an effect that is reversible with shorter incubation times. nih.gov This blockage is thought to occur through the binding of Ruthenium Red to sialic acid residues, which interferes with calcium transport into the nerve terminal. nih.gov

It is important to note that Ruthenium Red's inhibitory action is selective; it does not affect processes mediated by dihydropyridine-sensitive (L-type) Ca2+ channels. nih.gov This specificity allows researchers to dissect the roles of different calcium channel subtypes in neurotransmission.

Analysis of Neuronal Death Mechanisms and Selective Neurotoxicity

Ruthenium Red has been identified as a neurotoxic agent, particularly when introduced directly into the central nervous system. nih.gov In vivo studies have shown that intracerebral injections of Ruthenium Red can induce neuronal destruction, which is believed to be a result of its excitotoxic action. nih.gov

In vitro studies using primary cell cultures have further elucidated the selective nature of this neurotoxicity. Ruthenium Red was found to be toxic to rat cortical and cerebellar neurons, causing vacuolization and the loss and fragmentation of neurites. nih.gov In contrast, cultured astrocytes did not show morphological signs of damage, suggesting a selective toxicity towards neurons. nih.gov This selectivity is likely related to the ability of neurons, but not astrocytes, to internalize the dye. nih.gov

The mechanism of neuronal death induced by Ruthenium Red appears to be linked to its effects on intracellular calcium homeostasis. In cerebellar cultures, Ruthenium Red protected granule cells from glutamate-induced neuronal death by lessening the accumulation of calcium in the mitochondrial fraction. nih.gov This suggests that mitochondrial calcium overload is a key step in this particular pathway of neuronal death. nih.gov Further research has shown that the trisialoganglioside GT1b can partially protect against Ruthenium Red-induced neurodegeneration in primary cortical cultures by blocking the binding and entry of the dye into the cells. nih.gov

Exploration of Neural Pathway Functionality

The effects of Ruthenium Red on specific neural pathways have been investigated to understand their function. For instance, its administration into the cerebrospinal fluid can lead to intense convulsive activity, while microinjections into specific brain regions like the substantia nigra reticulata or the hippocampus can cause motor behavior alterations linked to neuronal hyperexcitability. nih.gov

In the context of sensory pathways, Ruthenium Red has been used to study the function of C-fibers. In the rabbit isolated iris sphincter muscle, Ruthenium Red was found to inhibit electrically evoked, tachykinin-mediated contractions, suggesting an interaction with the process of transmitter release from these sensory nerve fibers. nih.govnih.gov It also inhibited contractions induced by capsaicin (B1668287) and bradykinin, both of which act by releasing tachykinins from C-fibers. nih.govnih.gov These findings suggest that Ruthenium Red can be used as a tool to investigate the role of capsaicin-operated cation channels in the activation of C-fibers by various stimuli. nih.govnih.gov

Research on Hyperalgesia Models (e.g., Thermal and Mechanical Pain Modulation)

Given its interaction with channels involved in pain sensation, such as the capsaicin receptor (TRPV1), Ruthenium Red has been utilized in models of hyperalgesia. It is known to block capsaicin-activated cation channels, which are key players in thermal nociception. tocris.com By inhibiting these channels, Ruthenium Red can modulate pain responses in experimental models.

Developmental Biology and Reproductive Research

Ruthenium Red's influence on calcium signaling also extends to fundamental processes in developmental and reproductive biology.

Impact on Oocyte Maturation and Embryonic Development (e.g., Blastocyst Competence)

Calcium homeostasis is critical for the maturation of oocytes and the subsequent development of the embryo. nih.govnih.gov Ruthenium Red, by inhibiting the entry of calcium into mitochondria, has been shown to have a positive impact on the developmental competence of porcine oocytes fertilized in vitro. nih.govnih.govjst.go.jpexlibrisgroup.comsigmaaldrich.com

In a study on porcine embryos, treatment with Ruthenium Red after in vitro fertilization (IVF) led to an increased blastocyst development rate. nih.govnih.govjst.go.jp This improvement was associated with regulated mitochondrial Ca2+ levels and improved mitochondrial function. nih.govnih.govjst.go.jp Specifically, Ruthenium Red-treated zygotes showed decreased levels of the mitochondrial calcium uptake 1 (MICU1) protein and reduced mitochondrial calcium levels, as indicated by Rhod-2 staining. nih.govjst.go.jp Conversely, increasing mitochondrial calcium with histamine (B1213489) resulted in a decreased blastocyst development rate. nih.govnih.govjst.go.jp These findings highlight the crucial role of maintaining mitochondrial calcium balance for successful early embryonic development. nih.gov

Table 1: Effect of Ruthenium Red on Porcine Blastocyst Development This is an interactive table. Click on the headers to sort the data.

Treatment Group Blastocyst Development Rate (%) Change from Control
Control Baseline N/A
Ruthenium Red (20 µM) Significantly Increased nih.govnih.govjst.go.jp Positive

Regulation of Mitochondrial Calcium Homeostasis in Fertilized Oocytes

Ruthenium Red has been identified as an inhibitor of the mitochondrial calcium (Ca2+) uniporter, thereby preventing Ca2+ entry from the cytoplasm into the mitochondria. nih.govnih.gov This function is crucial in the context of fertilized oocytes, where maintaining calcium homeostasis is vital for subsequent embryonic development. nih.govnih.gov Research in porcine models has demonstrated that fertilization is associated with an increase in mitochondrial Ca2+ levels and the expression of the Mitochondrial Calcium Uptake 1 (MICU1) protein. nih.govsigmaaldrich.com

Treatment of fertilized porcine oocytes with Ruthenium Red has been shown to decrease the levels of mitochondrial Ca2+ and the expression of MICU1 protein. sigmaaldrich.com This regulation of mitochondrial calcium influx by Ruthenium Red appears to have a positive impact on the developmental competence of the oocytes. Studies have reported a significant increase in the rate of blastocyst development when fertilized porcine oocytes were treated with Ruthenium Red. nih.govsigmaaldrich.com This improvement is attributed to enhanced mitochondrial functions. nih.govsigmaaldrich.com

Conversely, the use of histamine, which is known to increase mitochondrial Ca2+, resulted in a decreased rate of blastocyst development. nih.govsigmaaldrich.com These findings underscore the importance of regulating mitochondrial Ca2+ levels in early embryonic development and highlight the utility of Ruthenium Red as a tool to investigate these processes. nih.govnih.govsigmaaldrich.com The collective results from these studies suggest that by modulating mitochondrial Ca2+ and MICU1 expression, Ruthenium Red can improve the developmental outcomes of porcine embryos following in vitro fertilization (IVF). nih.govsigmaaldrich.com

Table 1: Effects of Ruthenium Red on Fertilized Porcine Oocytes

Parameter Observation Outcome Reference
Mitochondrial Ca2+ Level Decreased Improved mitochondrial function nih.govsigmaaldrich.com
MICU1 Protein Expression Decreased Regulation of Ca2+ uptake nih.govsigmaaldrich.com

Cancer Research Applications

Ruthenium-based compounds, including Ruthenium Red and other ruthenium complexes, have garnered significant attention in cancer research as potential alternatives to platinum-based drugs, aiming to overcome issues like chemoresistance and severe side effects. nih.govfrontiersin.org

Investigation of Antitumor Activity and Mitochondrial Targeting in Cancerous Cells

The antitumor activity of Ruthenium Red and other ruthenium complexes is often linked to their ability to target mitochondria, the powerhouses of the cell. nih.govrsc.orgnih.gov Research has shown that certain positively charged ruthenium complexes can effectively penetrate cancer cells and selectively accumulate within the mitochondria. nih.gov This targeted accumulation is a key aspect of their anticancer mechanism. nih.govresearchgate.net

Once inside the mitochondria, these compounds can induce significant dysfunction. nih.gov They have been observed to cause depolarization of the mitochondrial membrane potential, a critical event that disrupts normal mitochondrial function. nih.gov Furthermore, they can elevate the production of reactive oxygen species (ROS), leading to oxidative stress, and impair crucial metabolic pathways such as oxidative phosphorylation and the tricarboxylic acid (TCA) cycle. nih.govnih.gov The in vivo inhibition of tumor growth by Ruthenium Red has been demonstrated in experimental tumor models, and this effect appears to be related to the impairment of calcium transport at both the mitochondrial and cell membrane levels. nih.gov

Table 2: Mitochondrial Effects of Ruthenium Complexes in Cancer Cells

Effect Mechanism Consequence Reference
Mitochondrial Accumulation Electrostatic interactions Targeted drug delivery nih.govresearchgate.net
Membrane Depolarization Disruption of membrane potential Impaired mitochondrial function nih.gov
Increased ROS Production Oxidative stress induction Cellular damage nih.govnih.gov
Metabolic Impairment Inhibition of OXPHOS and TCA cycle Energy production failure nih.gov

Role in Apoptosis, Autophagy, and Angiogenesis Inhibition in Tumor Models

Ruthenium complexes have been shown to inhibit tumor growth and metastasis by inducing several key cellular processes, including apoptosis (programmed cell death), autophagy (cellular self-digestion), and the inhibition of angiogenesis (the formation of new blood vessels). frontiersin.orguib.no

The mitochondrial damage and high levels of ROS induced by ruthenium compounds can trigger the intrinsic apoptotic pathway. nih.govresearchgate.net In addition to apoptosis, these complexes can also induce autophagy. For instance, one study demonstrated that a specific ruthenium complex damaged mitochondria both functionally and morphologically, leading to the initiation of mitophagy (a selective form of autophagy for damaged mitochondria) and subsequent cell death in triple-negative breast cancer cells. nih.gov

Furthermore, ruthenium compounds have demonstrated anti-angiogenic properties. mdpi.com Research has shown that a redox ruthenium compound can directly target and inhibit the enzyme prolyl hydroxylase 2 (PHD2), which is a key regulator of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein. nih.gov By downregulating HIF-1α, the expression of its target genes, which are involved in angiogenesis, is decreased. nih.gov This inhibition of the HIF-1 pathway leads to a reduction in tumor angiogenesis, as demonstrated in patient-derived colon tumor xenografts. nih.gov

Combinatorial Approaches with Existing Antitumor Drugs in Research Settings

To enhance therapeutic efficacy, ruthenium complexes are being investigated in combination with other cancer treatment modalities. uib.nonih.gov These combinatorial approaches aim to create synergistic effects, leading to better tumor control. frontiersin.org

Ruthenium complexes have been successfully combined with phototherapies, such as photodynamic therapy (PDT) and photothermal therapy (PTT). uib.noresearchgate.net In these approaches, the ruthenium complex acts as a photosensitizer, which, upon activation by light, generates cytotoxic ROS to kill cancer cells with high spatial and temporal control. frontiersin.orgrsc.org

In addition to phototherapies, ruthenium complexes have been studied in conjunction with existing chemotherapeutic drugs. frontiersin.org For example, the combination of the ruthenium complex KP1339 with the multi-kinase inhibitor sorafenib (B1663141) was found to be more effective in treating hepatoma than either agent alone, significantly extending survival in research models. frontiersin.org This combination was also effective against sorafenib-resistant tumor cells. frontiersin.org Similarly, other ruthenium complexes have been combined with drugs like cisplatin (B142131) to enhance the inhibition of cancer cell proliferation. frontiersin.org These studies highlight the potential of ruthenium-based compounds to be used as part of a multi-pronged approach to cancer therapy. researchgate.netnih.gov

Advanced Methodologies for Studying Ruthenium Complex Interactions

Thermodynamic Analysis of Biomolecular Interactions

Thermodynamic analysis is fundamental to quantifying the forces that drive the association of Ruthenium Red with its biological targets. Techniques in this category measure the heat changes and binding constants associated with complex formation, offering a complete thermodynamic profile of the interaction.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) stands as a powerful tool for the direct measurement of the heat released or absorbed during a binding event. nih.govpdx.edunih.govresearchgate.net This technique allows for the determination of key thermodynamic parameters in a single experiment, including the binding affinity (Ka) or its reciprocal, the dissociation constant (Kd), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). researchgate.net From these primary measurements, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a full thermodynamic signature of the binding process.

While the broader class of ruthenium complexes has been extensively studied using ITC nih.gov, specific ITC studies on Ruthenium Red provide critical data. For instance, the interaction of Ruthenium Red with various Ca²⁺-binding proteins has been quantitatively assessed. In a study of its interaction with calsequestrin, a calcium-binding protein from the sarcoplasmic reticulum, Ruthenium Red exhibited a high-affinity binding. The dissociation constant (Kd) was determined to be 0.7 µM, with a maximum binding capacity (Bmax) of 218 nmol per milligram of protein. nih.govetsu.edu Such data is crucial for understanding the competitive binding mechanisms between Ruthenium Red and calcium ions. Another study investigating the effect of Ruthenium Red on Ca²⁺-ATPase found that it quenches the protein's intrinsic fluorescence with a dissociation constant of 100 nM, indicating a very strong interaction. nih.gov

Investigation of Binding Affinities and Stoichiometries with Biological Macromolecules and Amphiphilic Systems

The binding affinity and stoichiometry of Ruthenium Red are not limited to protein interactions; they are also critical in its association with other biological structures like amphiphilic systems, such as phospholipid membranes. The cationic nature of Ruthenium Red drives its interaction with negatively charged biological surfaces.

Research on the interaction of Ruthenium Red with phospholipid vesicles has shown that its adsorption is strongly dependent on the surface charge density of the membrane. pdx.edu Vesicles composed of phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS) adsorb significantly more Ruthenium Red than those made of PC and phosphatidylinositol (PI). pdx.edu The binding isotherms in these systems can be effectively described by the Gouy-Chapman-Stern (GCS) theory, which models the electrical double layer at a charged surface. To account for the specific properties of the ion, an "effective valency" is used, which was found to range between 2.9 and 4.1 for Ruthenium Red, decreasing as the membrane's surface charge density increases. pdx.edu For liposomes designed to mimic the charge density of sarcoplasmic reticulum membranes, a maximum adsorption of approximately 9 ± 3 nmol of Ruthenium Red per mg of lipid was observed. pdx.edu

These studies highlight the importance of electrostatic forces in the binding of Ruthenium Red to both proteins and lipid bilayers, providing quantitative data on affinity and stoichiometry that are essential for understanding its biological effects.

Table 1: Binding Parameters of Ruthenium Red with Biological Molecules

Interacting MoleculeMethodBinding ParameterValueReference
CalsequestrinProtein Binding AssayDissociation Constant (Kd)0.7 µM nih.govetsu.edu
CalsequestrinProtein Binding AssayMax. Binding Capacity (Bmax)218 nmol/mg protein nih.govetsu.edu
Ca²⁺-ATPaseFluorescence QuenchingDissociation Constant (Kd)100 nM nih.gov
Phospholipid VesiclesAdsorption IsothermsEffective Valency2.9 - 4.1 pdx.edu

Spectroscopic Techniques for Ligand-Biomolecule Interactions

Spectroscopic methods are invaluable for probing the structural changes that occur in both the ruthenium complex and the biomolecule upon binding. These techniques rely on the interaction of electromagnetic radiation with the molecules to reveal details about their conformation and electronic environment.

Circular Dichroism (CD) for Conformational Changes Upon Binding

Circular Dichroism (CD) spectroscopy is a sensitive technique used to investigate the secondary and tertiary structure of chiral molecules, such as proteins and nucleic acids. rsc.orgbiorxiv.org It measures the differential absorption of left- and right-circularly polarized light. Changes in the CD spectrum of a biomolecule upon ligand binding can indicate conformational alterations.

Ruthenium Red itself is achiral and thus does not produce a CD signal on its own. However, when it binds to a chiral macromolecule, it can become chirally arranged, resulting in an "induced" CD signal. This phenomenon was observed in studies of the interaction between Ruthenium Red and amyloid-β (Aβ) fibrils, which are associated with Alzheimer's disease. Upon binding to the chiral Aβ aggregates, Ruthenium Red exhibited an induced circular dichroic band centered around 540-550 nm. nih.gov This observation is direct evidence that the Ruthenium Red molecules adopt a specific, chiral orientation upon binding to the fibril, reflecting the underlying structure of the protein aggregate. nih.gov

UV-Visible Absorption Spectroscopy for Complex-Protein Interactions

UV-Visible (UV-Vis) absorption spectroscopy is a workhorse technique for studying the formation of complexes. Ruthenium complexes are often colored and exhibit characteristic absorption bands in the visible region of the spectrum, which are sensitive to the complex's environment. researchgate.net The intense red color of Ruthenium Red is due to a strong absorption band centered at approximately 540 nm in aqueous solutions. nih.gov

When a ruthenium complex binds to a protein, changes in the position (red or blue shift) and intensity (hyperchromism or hypochromism) of its absorption bands can occur. These spectral shifts provide evidence of the interaction and can offer insights into the nature of the binding. For instance, the interaction of Ruthenium Red with Aβ plaques, which are aggregates of the Aβ protein, is the basis for its use as a histological stain. nih.gov The binding is driven by electrostatic interactions between the cationic dye and negatively charged residues on the Aβ peptides at physiological pH. nih.gov While detailed titration studies showing spectral shifts upon binding to soluble proteins are less common in the literature for Ruthenium Red compared to other ruthenium complexes, the principle remains a key method for confirming complex-protein interactions.

Table 2: Spectroscopic Properties of Ruthenium Red

PropertyWavelengthConditionReference
UV-Vis Absorption Max (λmax)~540 nmAqueous Solution nih.gov
Induced Circular Dichroism Band540-550 nmBound to Aβ Fibrils nih.gov

Fluorescence Spectroscopy for Quenching and Binding Affinity Determination

Fluorescence spectroscopy is an extremely sensitive technique for studying ligand-biomolecule interactions. Many proteins contain intrinsic fluorophores, primarily tryptophan residues, whose fluorescence emission is highly sensitive to their local environment. core.ac.uk The binding of a ligand, such as Ruthenium Red, can quench this intrinsic fluorescence. This quenching can occur through various mechanisms, including static quenching, where a non-fluorescent ground-state complex is formed. nih.govrsc.org

A key study demonstrated that Ruthenium Red effectively quenches the intrinsic tryptophan fluorescence of the Ca²⁺-ATPase enzyme from the sarcoplasmic reticulum. nih.gov The interaction of Ruthenium Red with low-affinity cation binding sites on the enzyme or surrounding lipids leads to a decrease in the tryptophan fluorescence level. Up to 25% of the protein's fluorescence was quenched by Ruthenium Red, with tryptophan residues located near the lipid bilayer being preferentially affected. nih.gov By titrating the protein with the quencher, a dissociation constant (Kd) of 100 nM was determined, signifying a high-affinity interaction. nih.gov This use of fluorescence quenching provides a powerful and sensitive method for quantifying the binding affinity of Ruthenium Red to its protein targets.

The comprehensive characterization of complex inorganic compounds such as Ruthenium Red tetrahydrate is fundamental to understanding its structure, purity, and behavior in solution. Advanced analytical methodologies provide the necessary tools to elucidate the intricate properties of this multinuclear coordination complex.

Spectrophotometric and Voltammetric Characterization of Ruthenium Complexes

Spectrophotometry and voltammetry are powerful techniques for investigating the electronic structure and redox properties of ruthenium complexes in solution.

Spectrophotometric analysis, particularly in the ultraviolet-visible (UV-Vis) range, is crucial for both qualitative identification and quantitative purity assessment of Ruthenium Red. The pure compound exhibits a characteristic absorption spectrum in aqueous solutions. The primary absorption maximum (λmax) for Ruthenium Red is consistently reported in the visible region, typically between 529 nm and 538 nm. researchgate.netnih.govresearchgate.netpdx.edu A secondary, broader peak or shoulder is often observed at shorter wavelengths, around 480 nm to 500 nm, and another smaller peak may appear in the UV region around 362 nm. pdx.edunih.gov The oxidized form of the complex, often referred to as "ruthenium brown," displays a distinct absorption maximum at a lower wavelength, approximately 464 nm. nih.gov The presence of impurities or degradation products, such as oxidized Ruthenium Red, can be detected by the appearance of absorbance bands at 480 nm or changes in the expected spectral profile. nih.govnih.gov

TechniqueParameterValueReference
UV-Vis SpectrophotometryMain Absorption Peak (λmax)529 - 538 nm researchgate.netnih.govresearchgate.netpdx.edu
UV-Vis SpectrophotometryShoulder Peak~480 - 500 nm pdx.edu
UV-Vis SpectrophotometryUV Absorption Peak~362 nm pdx.edu
UV-Vis Spectrophotometryλmax of "Ruthenium Brown"~464 nm nih.gov

This table summarizes the key spectrophotometric absorption maxima for Ruthenium Red and its oxidized form.

Cyclic voltammetry and other electrochemical methods provide insight into the redox behavior of the multinuclear ruthenium core. These studies reveal the oxidation-reduction potentials associated with the different valence states of the ruthenium atoms within the complex. Spectroelectrochemical studies have unequivocally demonstrated the oxidation of the standard Ruthenium Red (RR(III,IV,III)) species to the "ruthenium brown" (RB(IV,III,IV)) form. nih.gov The electrochemical behavior shows strong electronic coupling between the mixed-valent ruthenium centers, with formal potentials (E°) reported at 1.17 V and 0.05 V. researchgate.net The modification of electrodes, such as glassy carbon, with Ruthenium Red has been utilized to study its electrocatalytic properties, for instance, in the simultaneous determination of epinephrine (B1671497) and acetaminophen (B1664979) by differential pulse voltammetry (DPV). nih.govbohrium.com

TechniqueParameterValue (V)Reference
Cyclic VoltammetryFormal Potential (E°)1.17 researchgate.net
Cyclic VoltammetryFormal Potential (E°)0.05 researchgate.net

This table presents the reported redox potentials for the Ruthenium Red complex.

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is an indispensable tool for identifying the characteristic functional groups within the Ruthenium Red complex and for assessing the purity of a sample. The IR spectrum of Ruthenium Red is characterized by several distinct absorption bands that correspond to the vibrations of its coordinated ammonia (B1221849) (ammine) ligands and the central Ru-O-Ru bridge.

Key diagnostic bands for Ruthenium Red include stretches around 1404 cm⁻¹, 1300 cm⁻¹, 1037 cm⁻¹, and 800 cm⁻¹. nih.gov The vibrations of the coordinated ammine ligands are particularly prominent. A peak observed around 1625 cm⁻¹ is assigned to the degenerate deformation vibration of the NH₃ groups, while a band near 1292 cm⁻¹ is attributed to the symmetric deformation of NH₃ molecules attached to a Ru(III) center. rsc.org Furthermore, a peak in the region of 804 cm⁻¹ corresponds to the NH₃ rocking vibrations. rsc.org The absence or shifting of this rocking band can indicate the oxidation of the complex to ruthenium brown. rsc.org The stretching vibrations for the ruthenium-nitrogen bonds are expected to occur at lower frequencies, typically below 600 cm⁻¹. rsc.org

Wavenumber (cm⁻¹)Vibrational ModeReference
~1625NH₃ degenerate deformation rsc.org
~1404Characteristic stretch nih.gov
~1300Characteristic stretch nih.gov
~1292NH₃ symmetric deformation (on Ru(III)) rsc.org
~1037Characteristic stretch nih.gov
~804NH₃ rocking rsc.org

This table details the characteristic infrared absorption bands for the identification of Ruthenium Red.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While direct, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of the polymeric and paramagnetic Ruthenium Red complex is challenging, NMR techniques are valuable for studying the dynamics and reactions of related, often smaller, ruthenium-containing species. For instance, ¹H NMR spectroscopy has been effectively used to monitor the kinetics of ligand substitution reactions, such as the aquation of related dinuclear ruthenium ammine complexes. researchgate.net

In broader applications for ruthenium complexes, a variety of NMR techniques, including ¹H, ¹³C, and ³¹P NMR, are routinely employed to characterize the organic ligands coordinated to the metal center. researchgate.netscispace.com For more specialized research, unconventional NMR-active nuclei can be used as probes. In one study, xenon-129 (B1251204) NMR was utilized to investigate the formation and growth of ruthenium clusters within a zeolite framework, starting from a ruthenium-red complex ion. scispace.com This demonstrates the adaptability of NMR methods to probe the environment and aggregation state of ruthenium species, even when direct structural analysis of the primary complex is not feasible.

Q & A

Basic Research Questions

Q. How is Ruthenium Red tetrahydrate structurally characterized, and what are its critical identifiers for verification in experimental settings?

  • Methodological Answer : Key identifiers include its chemical formula (Cl₆H₄₂N₁₄O₂Ru₃·4H₂O), molecular weight (858.41 g/mol), and CAS numbers (12790-48-6 or 11103-72-3) . Verification requires techniques like elemental analysis, FTIR for functional groups, and X-ray crystallography to confirm hydration states. Cross-referencing with spectral databases (e.g., PubChem) ensures consistency with literature.

Q. What methods are recommended for preparing stable aqueous solutions of Ruthenium Red tetrahydrate?

  • Methodological Answer : Dissolve 10 mg of Ruthenium Red tetrahydrate in 100 mL of deionized water with 0.1% acetic acid to prevent aggregation. Filter through a 0.22 µm membrane to remove insoluble residues. Monitor pH (optimal range: 5.5–6.5) to avoid degradation, as acidic conditions destabilize the complex . Calibration curves (UV-Vis at 540 nm) confirm concentration accuracy.

Q. How do researchers assess the purity of Ruthenium Red tetrahydrate, and what analytical techniques are most reliable?

  • Methodological Answer : Purity is assessed via:

  • Thermogravimetric Analysis (TGA) : Quantify water content (theoretical: ~8.4% for 4H₂O). Deviations >±0.5% indicate impurities .
  • HPLC with UV detection : Compare retention times against certified standards. Peaks at >95% area confirm high purity .
  • ICP-MS : Verify ruthenium content (theoretical: ~35.2% Ru). Contaminants (e.g., Pb²⁺ from synthesis) must be <0.01% .

Advanced Research Questions

Q. What experimental designs are optimal for studying Ruthenium Red tetrahydrate’s role in calcium channel inhibition, and how can contradictory data be resolved?

  • Methodological Answer : Use patch-clamp electrophysiology on HEK293 cells expressing TRPV channels. Pre-incubate cells with 1–10 µM Ruthenium Red for 30 min. Control for non-specific binding by comparing with Ruthenium Violet. Contradictions in IC₅₀ values (e.g., 2 µM vs. 5 µM) may arise from hydration state variability. Validate batches via TGA and replicate under argon to prevent oxidation .

Q. How can researchers optimize protocols for Ruthenium Red tetrahydrate’s catalytic activity in aerobic oxidation reactions?

  • Methodological Answer : In veratryl alcohol oxidation (Scheme 1, ), use 0.5 mol% Ruthenium Red with 5 mM TEMPO in acetonitrile at 80°C under O₂. Monitor conversion via GC-MS. Activity loss (>20% after 3 cycles) suggests ligand degradation—characterize spent catalysts via XPS to identify Ru oxidation state changes. Adjust solvent polarity (e.g., switch to DMF) to stabilize active intermediates .

Q. How should discrepancies in Ruthenium Red tetrahydrate’s redox behavior under varying pH and temperature be systematically addressed?

  • Methodological Answer : Contradictory cyclic voltammetry results (e.g., E° shifts ±50 mV) often stem from hydration-dependent speciation. Perform experiments in buffered solutions (pH 4–9) at 25°C ±1°C. Use in-situ Raman spectroscopy to track structural changes during redox transitions. Compare with DFT calculations to correlate observed potentials with predicted Ru(III/IV) transitions .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for interpreting Ruthenium Red tetrahydrate’s dose-response curves in biological assays?

  • Methodological Answer : Fit data to a Hill equation (non-linear regression) using tools like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals. Outliers (>2 SD from mean) may indicate batch variability—re-test with independently synthesized batches. Use ANOVA to compare replicates across labs, ensuring p-values <0.05 .

Q. How can researchers ensure reproducibility in synthesizing Ruthenium Red tetrahydrate with consistent hydration states?

  • Methodological Answer : Store the compound at 0–6°C in sealed vials with desiccants (e.g., silica gel). Pre-dry reactants (RuCl₃·xH₂O) at 110°C for 2 hr to standardize hydration. Monitor reaction progress via in-situ IR for NH₄⁺ disappearance (peak at 1430 cm⁻¹). Validate final product via PXRD against reference patterns .

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